molecular formula C11H16N2O B8620763 2-(4-Methylpiperazin-1-yl)phenol

2-(4-Methylpiperazin-1-yl)phenol

Cat. No.: B8620763
M. Wt: 192.26 g/mol
InChI Key: BREKGVCIMLEZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperazin-1-yl)phenol is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)phenol

InChI

InChI=1S/C11H16N2O/c1-12-6-8-13(9-7-12)10-4-2-3-5-11(10)14/h2-5,14H,6-9H2,1H3

InChI Key

BREKGVCIMLEZSM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-piperazin-1-yl-phenol (2 g, 11.22 mmol) in 50 mL of EtOH, formic acid (224.43 mmol, 20 eq.) and formaldehyde (62.84 mmol, 5.6 eq.) were added. The reaction was stirred and refluxed at 90° C. for 4 hours. The crude reaction mixture was cooled to room temperature and concentrated in vacuo. The residue was dissolved into ethyl acetate and extracted with an aqueous solution of 0.1M NaOH and then an aqueous solution of saturated sodium bicarbonate. The organic layer was collected, dried with Mg2SO4, filtered, and concentrated down to afford 1.52 g of phenol 2-(4-methylpiperazin-1-yl)phenol. MS (EI) for C11H16N2O: 193 (M+H). Step 2: Methyl 2-(2-(4-methylpiperazin-1-yl)phenoxy)acetate: To a solution of 2-(4-methylpiperazin-1-yl)phenol (200 mg, 1.04 mmol) in 5 mL THF were added methyl bromoacetate (1.30 mmol, 1.25 eq.) and sodium bis(trimethylsilyl)amide (2M in THF, 1.14 mmol, 1.10 eq.). The reaction was stirred at room temperature for 1.5 hours and slowly became heterogeneous. The solid from the crude reaction mixture was filtered off and discarded. The solvent was removed in vacuo to afford 238.7 mg of the crude product that was determined to be contaminated with a small amount of the phenol starting material. This material was used without further characterization. MS (EI) for C14H20N2O3: 265 (M+H). Step 3: 2-(2-(4-Methylpiperazin-1-yl)phenoxy)acetic acid: To a solution of crude methyl 2-(2-(4-methylpiperazin-1-yl)phenoxy)acetate (238.7 mg, 0.90 mmol) in 20 mL of MeOH, 2.5 mL of 1 M NaOH was added. The reaction was stirred at room temperature overnight. The crude reaction mixture was diluted with water and acidified by 1M HCl to a pH of 4. The solvent was removed in vacuo and the residue was purified by C-18 reverse phase HPLC on a Waters Corp FractionLynx System using a binary eluant gradient of water/acetonitrile each containing 0.1% formic acid to afford 135 mg of 2-(2-(4-methylpiperazin-1-yl)phenoxy)acetic acid. MS (EI) for C13H18N2O3: 251 (M+H). Step 4: 2-(2-(4-Methylpiperazin-1-yl)phenoxy)acetyl chloride: To a solution of the acid 2-(2-(4-methylpiperazin-1-yl)phenoxy)acetic acid (135 mg, 0.54 mmol) in 5.4 mL of DCM were added 30 μL of DMF and oxalyl chloride (1.08 mmol, 2 eq.). The reaction was stirred at room temperature for 3 hours. The crude reaction mixture was concentrated down in vacuo to afford 130 mg of 2-(2-(4-Methylpiperazin-1-yl)phenoxy)acetyl chloride. This material was used without further purification. MS (EI) for C13H17ClN2O2: 269 (M+H). Step 5: N-[5-Chloro-2-(1H-tetrazol-5-yl)phenyl]-2-{[2-(4-methylpiperazin-1-yl)phenyl]oxy}acetamide: To a solution of N-[5-chloro-2-(1H-tetrazol-5-yl)phenyl]benzamide (47.5 mg, 0.24 mmol) in 1.5 mL of DCM was added 130 μL of DIPEA (0.72 mmol, 3 eq.), and 1 mL of a 0.48M solution of 2-(2-(4-methylpiperazin-1-yl)phenoxy)acetyl chloride (0.48 mmol, 2 eq.). The reaction was stirred at room temperature overnight. The crude reaction mixture was concentrated in vacuo. The crude material was redissolved in methanol and purified by reverse phase C18 preparative HPLC (water/acetonitrile containing 0.1% formic acid 30%-100% gradient) to yield 70 mg of the final product. 1H-NMR (400 MHz, d6-DMSO): δ 11.65 (s, 1H), 9.50 (s, br, 1H), 8.65 (d, 1H), 8.04 (d, 1H), 7.47 (dd, 1H), 7.09-7.00 (m, 4H), 4.82 (s, 2H), 3.76 (d, 4H), 3.46 (d, 4H), 2.82 (s, 3H). MS (EI) C20H22ClN7O2: 428 (M+H). General Library Procedure
Name
N-[5-Chloro-2-(1H-tetrazol-5-yl)phenyl]-2-{[2-(4-methylpiperazin-1-yl)phenyl]oxy}acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-[5-chloro-2-(1H-tetrazol-5-yl)phenyl]benzamide
Quantity
47.5 mg
Type
reactant
Reaction Step One
Name
Quantity
130 μL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.48 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.